1-(2,6-dimethylpyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine
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Overview
Description
1-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine is a heterocyclic compound that contains both pyrimidine and pyrazole rings. This compound is of significant interest due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities . These compounds typically target essential enzymes or proteins in the parasites causing these diseases.
Mode of Action
It’s known that similar pyrazole derivatives interact with their targets, causing changes that inhibit the growth and proliferation of the parasites .
Biochemical Pathways
Similar pyrazole derivatives have been found to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism . This inhibition can disrupt the normal functioning of the parasites, leading to their death.
Pharmacokinetics
It’s known that the pharmacokinetic properties of a drug can significantly impact its bioavailability and effectiveness .
Result of Action
Similar pyrazole derivatives have shown to suppress the growth of parasites, leading to their death .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the action of a drug .
Biochemical Analysis
Biochemical Properties
Pyrimidine derivatives, including 1-(2,6-dimethylpyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine, have shown promising activity as protein kinase inhibitors . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . Therefore, the interaction of this compound with protein kinases could play a significant role in biochemical reactions.
Cellular Effects
Given its potential as a protein kinase inhibitor , it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is likely related to its inhibitory activity against protein kinases . It may bind to these enzymes, leading to their inhibition or activation, and cause changes in gene expression.
Preparation Methods
The synthesis of 1-(2,6-dimethylpyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Formation of the Pyrazole Ring: The pyrazole ring is usually formed by the reaction of hydrazines with 1,3-diketones.
Coupling of Pyrimidine and Pyrazole Rings: The final step involves coupling the pyrimidine and pyrazole rings through a nucleophilic substitution reaction, often using a base such as sodium hydride or potassium carbonate
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides
Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethylformamide, and catalysts such as palladium on carbon or copper iodide.
Scientific Research Applications
1-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
1-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
Pyrimidine Derivatives: Compounds like 2,4-diaminopyrimidine and 5-fluorouracil, which also contain the pyrimidine ring, but differ in their substituents and biological activities.
Pyrazole Derivatives: Compounds like 3,5-dimethylpyrazole and 4-aminopyrazole, which share the pyrazole ring but have different functional groups and applications
The uniqueness of this compound lies in its combined pyrimidine and pyrazole structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2,6-dimethylpyrimidin-4-yl)-5-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-6-5-10(13-8(3)12-6)15-9(11)4-7(2)14-15/h4-5H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPSRLKEWQZEBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2C(=CC(=N2)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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